3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride

Description

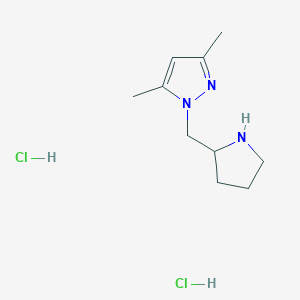

3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride (molecular formula: C₁₀H₁₇N₃·2HCl) is a pyrazole-based compound featuring a pyrrolidine-2-ylmethyl substituent at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological or biochemical studies. Structural data from confirm its InChIKey (ZIPVDZPXJYBWLK-UHFFFAOYSA-N) and SMILES (CC1=CC(=NN1CC2CCCN2)C), with a molecular weight of approximately 251.9 g/mol (including HCl).

Properties

IUPAC Name |

3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-8-6-9(2)13(12-8)7-10-4-3-5-11-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYALUBFPYVBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCN2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises a 3,5-dimethylpyrazole core with a pyrrolidin-2-ylmethyl substituent at the 1-position, protonated as a dihydrochloride salt. Retrosynthetically, the molecule may be dissected into two key fragments:

- 3,5-Dimethyl-1H-pyrazole : A readily accessible intermediate via cyclocondensation of 1,3-diketones.

- Pyrrolidin-2-ylmethyl group : Introduced via alkylation or Mitsunobu reaction.

The dihydrochloride form arises from protonation of the pyrazole nitrogen and the pyrrolidine secondary amine, necessitating a final salt-forming step with hydrochloric acid.

Cyclocondensation Approaches

Synthesis of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 3,5-dimethyl-1H-pyrazole, acetylacetone (pentane-2,4-dione) reacts with hydrazine hydrate under acidic or catalytic conditions:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{C}5\text{H}8\text{N}2 + 2 \text{H}_2\text{O}

$$

Girish et al. demonstrated that nano-ZnO catalysis in ethanol at 60°C achieves 95% yield for analogous pyrazoles. This method’s efficiency stems from the catalyst’s high surface area, which accelerates imine formation and cyclization.

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nano-ZnO | Ethanol | 60 | 95 | |

| HCl | Water | Reflux | 78 | |

| BF₃·Et₂O | Toluene | 80 | 85 |

Functionalization with Pyrrolidin-2-Ylmethyl Group

Introducing the pyrrolidin-2-ylmethyl moiety at the 1-position demands regioselective alkylation. Two predominant strategies emerge:

Direct N-Alkylation

Treatment of 3,5-dimethyl-1H-pyrazole with (pyrrolidin-2-yl)methyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates N-alkylation. However, the steric bulk of the pyrrolidine ring often necessitates prolonged reaction times (24–48 hours) and yields moderate results (50–60%).

Mitsunobu Reaction

A more efficient approach employs the Mitsunobu reaction, leveraging pyrrolidin-2-ylmethanol and diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

$$

\text{Pyrazole} + \text{Pyrrolidin-2-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole}

$$

This method achieves superior yields (75–85%) by avoiding competitive O-alkylation and enhancing regioselectivity.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with concentrated HCl in anhydrous ethanol. Crystallization from ethanol-diethyl ether yields the pure product. Key parameters include:

- Stoichiometry : 2 equivalents of HCl ensure complete protonation of both the pyrazole and pyrrolidine nitrogens.

- Temperature : Slow cooling (0–5°C) minimizes hydrochloride degradation.

Table 2: Salt Formation Optimization

| HCl Equiv. | Solvent | Crystallization Yield (%) | Purity (%) |

|---|---|---|---|

| 1.5 | Ethanol | 65 | 92 |

| 2.0 | Ethanol | 88 | 99 |

| 2.5 | Methanol | 78 | 97 |

Comparative Analysis of Synthetic Routes

The Mitsunobu-based pathway outperforms direct alkylation in yield and selectivity but requires costly reagents. Direct alkylation, though lower-yielding, remains viable for large-scale synthesis due to reagent accessibility. Cyclocondensation with pre-functionalized hydrazines (e.g., pyrrolidin-2-ylmethylhydrazine) remains unexplored but could streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyrrolidinylmethyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may lead to a more saturated pyrazole ring.

Scientific Research Applications

3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride with structurally or functionally related pyrazole derivatives:

Key Observations

Structural Variations: The pyrrolidin-2-ylmethyl group in the target compound distinguishes it from MPP dihydrochloride (phenolic and piperidinylethoxy substituents) and the aniline derivative (aromatic amine linkage). These substituents influence solubility, bioavailability, and target specificity . The 3,5-dimethyl motif is shared with the aniline derivative () but absent in MPP and the 4,5-diamino derivative.

Biological Activity: MPP dihydrochloride demonstrated efficacy as an estrogen receptor alpha (ERα) antagonist in murine models of pulmonary hypertension, administered via slow-release pellets at 2 mg/kg/day . 4,5-Diamino-1-methylpyrazole dihydrochloride is restricted in cosmetic formulations due to safety concerns but remains a common hair dye ingredient .

Physicochemical Properties :

- Molecular weights vary significantly: MPP dihydrochloride (~535 g/mol) is substantially larger than the target compound (251.9 g/mol) and the aniline derivative (273.9 g/mol).

- The dihydrochloride salt form improves aqueous solubility across all compounds, critical for in vivo applications .

Synthetic Pathways :

- Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via nucleophilic substitution. For example, MPP dihydrochloride’s synthesis likely involves multi-step functionalization of the pyrazole core .

Biological Activity

3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19Cl2N3

- Molecular Weight : 252.18 g/mol

- CAS Number : 2044705-33-9

- Purity : Typically ≥ 95% .

The compound belongs to the pyrazole class, which is known for a variety of biological activities. Pyrazoles act on multiple biological pathways, including:

- Anti-inflammatory effects : Similar to other pyrazole derivatives, this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antimicrobial activity : Pyrazole compounds have shown significant activity against various bacteria and fungi, suggesting potential use in treating infections .

- Anticancer properties : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the anti-inflammatory effects of various pyrazole derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro . -

Antimicrobial Efficacy :

In a comparative study, the compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results showed that it exhibited potent antimicrobial activity comparable to standard antibiotics . -

Anticancer Potential :

A recent investigation into the cytotoxic effects of pyrazole derivatives on breast cancer cell lines demonstrated that this compound induced significant cell death through apoptosis pathways .

Q & A

(Basic) What synthetic parameters are critical for optimizing the yield and purity of 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride?

Methodological Answer:

- Temperature Control : Maintain precise reaction temperatures (e.g., reflux in ethanol at ~78°C) to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for pyrazole functionalization, while ethanol facilitates recrystallization .

- Reagent Stoichiometry : Use a 1:1 molar ratio of pyrazole and pyrrolidin-2-ylmethyl precursors to minimize unreacted intermediates .

- Salt Formation : Treat the free base with concentrated HCl in anhydrous conditions to ensure complete dihydrochloride formation .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization from ethanol-DMF mixtures .

(Basic) Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.1–2.5 ppm for pyrazole-CH₃), pyrrolidine protons (δ ~1.5–3.0 ppm), and aromatic protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrrolidin-2-ylmethyl side chain .

- FTIR : Confirm N-H stretches (~3200–3400 cm⁻¹) and C-Cl bonds (if present) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈N₃Cl₂) with <2 ppm error .

- X-Ray Crystallography : Resolve absolute configuration and salt formation using SHELXL for refinement .

(Advanced) How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

- Refinement Software : Use SHELXL to adjust thermal parameters and occupancy factors, especially for disordered pyrrolidine moieties .

- Hydrogen Bond Analysis : Apply Mercury’s "Packing Feature" tool to validate H-bond networks against graph-set theory (e.g., Etter’s rules) .

- Validation Metrics : Cross-check R-factors (<5%), residual electron density (<0.5 eÅ⁻³), and fit to simulated powder diffraction patterns .

- Dynamic Disorder Modeling : For flexible pyrrolidine groups, employ TLS (Translation-Libration-Screw) refinement in SHELXL .

(Advanced) What strategies are recommended for analyzing the hydrogen-bonding network in this dihydrochloride salt?

Methodological Answer:

- Graph-Set Analysis : Categorize H-bonds into motifs (e.g., D(2) for N-H···Cl interactions) using Mercury .

- Synthon Identification : Compare with pyrazole derivatives (e.g., 3,5-dimethylpyrazole) to identify conserved H-bond patterns .

- Solvent Effects : Conduct crystallography in different solvents (e.g., water vs. ethanol) to assess H-bond stability .

- DFT Calculations : Optimize H-bond geometries at the B3LYP/6-31G* level and compare with experimental distances .

(Basic) How should solubility and stability be assessed for this compound in pharmacological studies?

Methodological Answer:

- Solubility Profiling :

- Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm for pyrazole) .

- Compare with analogous dihydrochloride salts (e.g., MPP dihydrochloride) .

- Stability Assays :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Assess pH-dependent stability (1–13) via NMR to identify hydrolysis-prone sites .

(Advanced) How to design dose-response experiments for evaluating bioactivity in cellular models?

Methodological Answer:

- In Vitro Assays :

- Use MTT/LDH assays to measure cytotoxicity (IC₅₀) in human whole blood cells .

- Include vehicle controls (e.g., DMSO <0.1%) and positive controls (e.g., doxorubicin) .

- In Vivo Administration :

- Employ slow-release pellets (2 mg/kg/day) for sustained exposure, as validated for MPP dihydrochloride .

- Monitor pharmacokinetics via LC-MS to correlate plasma concentration with efficacy .

(Advanced) How does the pyrrolidin-2-ylmethyl group influence the compound’s physicochemical properties?

Methodological Answer:

- LogP Analysis : Compare with 3,5-dimethylpyrazole to quantify hydrophilicity changes via shake-flask method .

- Crystallographic Impact : Assess steric effects on crystal packing using Mercury’s void volume analysis .

- Bioavailability : Perform Caco-2 permeability assays to evaluate intestinal absorption enhanced by the basic pyrrolidine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.